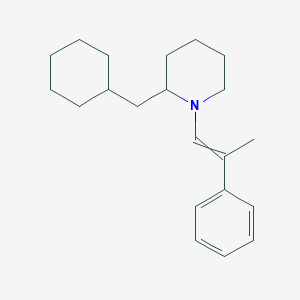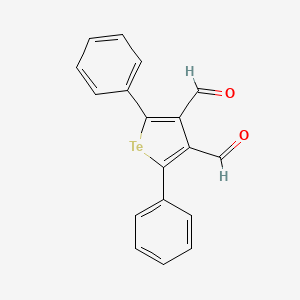
2,5-Diphenyltellurophene-3,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyltellurophene-3,4-dicarbaldehyde is a unique organotellurium compound characterized by the presence of tellurium within a heterocyclic framework
Métodos De Preparación
The synthesis of 2,5-diphenyltellurophene-3,4-dicarbaldehyde typically involves the oxidation of 2,5-diphenyltellurophene. One common method includes the use of selenium dioxide as an oxidizing agent . The reaction conditions are carefully controlled to ensure the selective formation of the dicarbaldehyde derivative.
Análisis De Reacciones Químicas
2,5-Diphenyltellurophene-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as selenium dioxide.
Substitution: Electrophilic substitution reactions can be performed on the tellurophene ring.
Reduction: The aldehyde groups can be reduced to alcohols under appropriate conditions.
Common reagents used in these reactions include selenium dioxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Diphenyltellurophene-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Biology: The compound’s unique properties make it a subject of interest in the study of tellurium’s biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 2,5-diphenyltellurophene-3,4-dicarbaldehyde exerts its effects involves the interaction of its tellurium atom with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, its ability to form stable complexes with other molecules makes it a versatile tool in chemical and biological studies .
Comparación Con Compuestos Similares
2,5-Diphenyltellurophene-3,4-dicarbaldehyde can be compared with other tellurophene derivatives, such as:
2,5-Diphenyltellurophene: The parent compound, which lacks the aldehyde groups.
2,5-Diphenyl-3,4-chloromethyl-tellurophene: A chloromethyl derivative that undergoes different substitution reactions.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides additional reactive sites for further chemical modifications.
Propiedades
Número CAS |
59564-00-0 |
|---|---|
Fórmula molecular |
C18H12O2Te |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
2,5-diphenyltellurophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2Te/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-12H |
Clave InChI |
CQRFIMHUHBUNBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C([Te]2)C3=CC=CC=C3)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



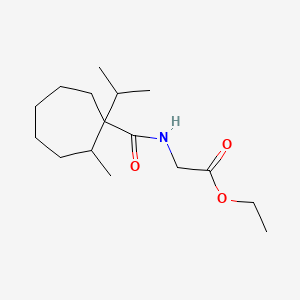

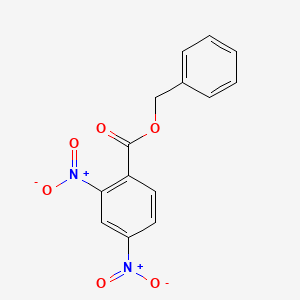
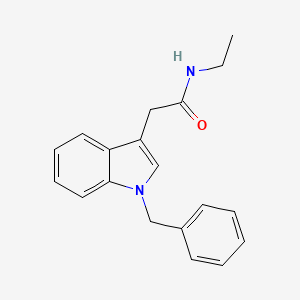
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)



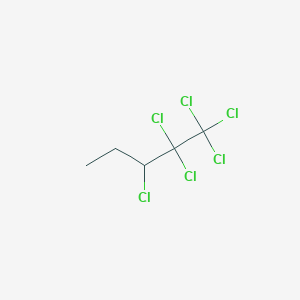
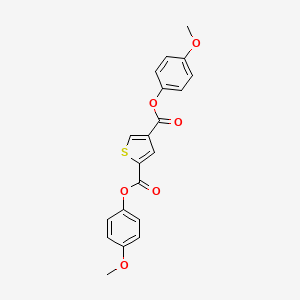
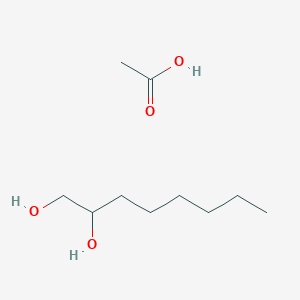
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
